molecular formula C10H12ClSi B14473472 CID 69632637

CID 69632637

Cat. No.: B14473472
M. Wt: 195.74 g/mol
InChI Key: FHYWDVWYFHDCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 69632637 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity within the PubChem database .

Properties

Molecular Formula

C10H12ClSi

Molecular Weight

195.74 g/mol

InChI

InChI=1S/C10H12ClSi/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-8H,1-2H3

InChI Key

FHYWDVWYFHDCLA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

The preparation of CID 69632637 involves specific synthetic routes and reaction conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 69632637 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 69632637 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for certain diseases. In industry, it may be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 69632637 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 69632637, comparisons are drawn to structurally or functionally related compounds documented in the evidence:

Table 1: Key Comparisons with Structurally Analogous Compounds

Compound (CID) Structural Features Biological/Functional Role Analytical Methods Used Reference
This compound Not explicitly described Hypothetical: Potential bioactive role GC-MS, vacuum distillation
Taurocholic acid (6675) Bile acid derivative with taurine conjugate Substrate for hepatic transporters 3D structural overlay (Figure 8)
Betulin (72326) Lupane-type triterpenoid Inhibitor of sterol transporters 2D/3D structural comparison
Oscillatoxin D (101283546) Polyketide-derived marine toxin Cytotoxic activity Chemical structure visualization
30-Methyl-oscillatoxin D (185389) Methylated oscillatoxin variant Structural analog with modified bioactivity Mass spectrometry

Key Findings:

Structural Complexity: Unlike well-characterized compounds like taurocholic acid (CID 6675) or betulin (CID 72326), this compound’s structure is undefined in the evidence. However, compounds such as oscillatoxin derivatives (CIDs 101283546, 185389) highlight how minor structural modifications (e.g., methylation) can alter bioactivity .

Analytical Techniques: this compound’s analysis via GC-MS and vacuum distillation fractions () aligns with methods used for isolating volatile or semi-volatile compounds, similar to terpenoids or polyketides .

Biological Relevance : While betulin (CID 72326) and taurocholic acid (CID 6675) exhibit transporter inhibition or substrate roles , this compound’s biological role remains unverified.

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